Cas no 1807286-24-3 (Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate)

Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate
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- インチ: 1S/C12H8F3NO4/c1-2-19-11(18)7-3-8(5-16)9(6-17)10(4-7)20-12(13,14)15/h3-4,6H,2H2,1H3
- InChIKey: WHEAJBIXBWEUKP-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C(=O)OCC)C=C(C#N)C=1C=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 415
- トポロジー分子極性表面積: 76.4
- XLogP3: 2.5
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015005839-1g |
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate |
1807286-24-3 | 97% | 1g |
$1579.40 | 2023-09-03 | |
Alichem | A015005839-250mg |
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate |
1807286-24-3 | 97% | 250mg |
$475.20 | 2023-09-03 | |
Alichem | A015005839-500mg |
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate |
1807286-24-3 | 97% | 500mg |
$823.15 | 2023-09-03 |
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoateに関する追加情報
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate (CAS No. 1807286-24-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate, identified by its CAS number 1807286-24-3, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its utility in the development of novel therapeutic agents. The presence of multiple functional groups, including a cyano group, a formyl group, and a trifluoromethoxy group, makes it a versatile building block for synthetic chemists.
The< strong>Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate molecule exhibits unique chemical properties that make it particularly useful in the synthesis of complex organic molecules. The cyano group (-CN) introduces a polar nature to the molecule, enhancing its reactivity in various chemical transformations. Similarly, the formyl group (-CHO) serves as a key site for condensation reactions, enabling the formation of diverse heterocyclic structures. The trifluoromethoxy group (-OCHF₃) adds electron-withdrawing effects, influencing the electronic properties of the aromatic ring and facilitating selective functionalization.
In recent years, there has been a surge in research focused on developing new pharmaceuticals with enhanced efficacy and reduced side effects. The< strong>Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate has emerged as a critical intermediate in this endeavor. Its structural features allow for the facile introduction of additional functional groups, making it an ideal candidate for constructing biologically active molecules. For instance, researchers have leveraged this compound to synthesize novel inhibitors targeting various enzymes implicated in diseases such as cancer and inflammation.
One of the most compelling applications of< strong>Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate is in the development of anticancer agents. The formyl group can be readily converted into an aldehyde, which can then undergo Michael addition reactions with nucleophiles like malononitrile or cyanoacetates. These reactions yield α-hydroxy ketones or α-amino ketones, respectively, which are known to exhibit potent cytotoxic effects against cancer cell lines. Furthermore, the trifluoromethoxy group enhances metabolic stability, ensuring that the drug remains active within the biological system for extended periods.
The< strong>Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate has also found utility in the synthesis of anti-inflammatory drugs. Researchers have demonstrated that derivatives of this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—mediators of inflammation and pain. By modulating COX activity, these derivatives offer a promising approach to developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced gastrointestinal side effects.
Another area where< strong>Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate has made significant contributions is in the field of antiviral research. The cyano group and formyl group provide multiple sites for chemical modification, allowing chemists to design molecules that can interfere with viral replication cycles. For example, some studies have shown that certain derivatives of this compound can inhibit protease enzymes essential for viral polyproteins processing, thereby blocking viral maturation and propagation.
The synthesis of< strong>Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate itself is a testament to modern synthetic methodologies. Traditional approaches often involve multi-step sequences with low yields and cumbersome purification processes. However, advances in catalytic techniques and flow chemistry have streamlined its production, making it more accessible to researchers worldwide. These innovations not only improve efficiency but also reduce waste generation, aligning with green chemistry principles.
The future prospects for< strong>Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate are vast and exciting. As our understanding of biological pathways continues to evolve, so does our ability to design targeted therapeutics. This compound remains at the forefront of pharmaceutical innovation, offering new opportunities for drug discovery across multiple therapeutic domains. Its versatility and reactivity ensure that it will continue to be a cornerstone in synthetic organic chemistry for years to come.
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